molecular formula C20H22N2O4S B2568512 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide CAS No. 922048-99-5

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide

Cat. No.: B2568512
CAS No.: 922048-99-5
M. Wt: 386.47
InChI Key: UVDMEGUIFJZTHS-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H22N2O4S and its molecular weight is 386.47. The purity is usually 95%.
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Scientific Research Applications

Photodynamic Therapy Applications

One study focused on the synthesis of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base. These compounds, characterized for their spectroscopic, photophysical, and photochemical properties, showed significant potential as Type II photosensitizers in photodynamic therapy for cancer due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Structural Analysis

Another study involved the synthesis of benzimidazole-tethered oxazepine heterocyclic hybrids, which were characterized through various spectroscopic methods. The study highlighted the compounds' molecular structures and explored their nonlinear optical (NLO) properties, suggesting their potential in NLO applications (Almansour et al., 2016).

Antimicrobial Activities

Research on benzenesulfonamide derivatives also includes the development of compounds with antimicrobial activities. For example, new derivatives synthesized and characterized for their structural properties showed excellent to moderate activities against bacterial and fungal strains, highlighting the versatility of benzenesulfonamide scaffolds in medicinal chemistry (Sojitra et al., 2016).

Novel Syntheses and Potential Biological Activities

Further research has explored novel synthetic pathways to create complex molecules, including tetrahydrobenzo[b][1,4]oxazepine derivatives, through one-pot multicomponent reactions. These syntheses open up new possibilities for the development of molecules with potential biological activities (Shaabani et al., 2010).

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-4-12-22-17-11-10-15(13-18(17)26-14-20(2,3)19(22)23)21-27(24,25)16-8-6-5-7-9-16/h4-11,13,21H,1,12,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDMEGUIFJZTHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)N(C1=O)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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